N-[3-(acetylamino)propyl]isonicotinamide
Description
The study of N-[3-(acetylamino)propyl]isonicotinamide is situated at the intersection of research into isonicotinamide (B137802), a key heterocyclic building block, and the functionalization of its amide group. While detailed research findings on this specific compound are not extensively documented, its structural components suggest a rationale for its synthesis and potential study, rooted in the established significance of related molecules.
Nicotinamide (B372718) and its isomer, isonicotinamide, are fundamental scaffolds in chemical and pharmaceutical research. Nicotinamide, or vitamin B3, is a crucial component of coenzymes essential for cellular metabolism. nih.gov Both nicotinamide and isonicotinamide are recognized for their ability to form co-crystals, which can alter the physicochemical properties of active pharmaceutical ingredients. wikipedia.orgmdpi.com
The derivatization of the amide group of nicotinamide and isonicotinamide is a common strategy to modulate their biological activity and physical properties. nih.govmdpi.com For instance, various N-substituted nicotinamide derivatives have been synthesized and evaluated for their potential as anticancer agents, targeting enzymes like VEGFR-2 and histone deacetylases (HDACs). mdpi.com The modifications often involve introducing different alkyl or aryl groups, sometimes containing additional functional moieties, to explore structure-activity relationships. nih.gov
Isonicotinamide itself is a versatile ligand in coordination chemistry, capable of forming monomeric, polymeric, and supramolecular structures. mdpi.com Its derivatives are therefore of interest in materials science for the design of novel functional materials. The introduction of a flexible side chain, such as the 3-(acetylamino)propyl group in the target molecule, can influence intermolecular interactions, solubility, and the potential for forming specific hydrogen bonding networks.
The academic pursuit of novel nicotinamide and isonicotinamide derivatives is driven by several key factors:
Biological Activity: A primary motivation is the discovery of new therapeutic agents. By modifying the core structure, researchers aim to enhance potency, selectivity, and pharmacokinetic properties. The acetylamino group in the side chain of this compound could potentially engage in additional hydrogen bonding with biological targets, a feature often explored in drug design. mdpi.com
Structure-Activity Relationship (SAR) Studies: The synthesis of a series of related compounds, including variations in the side chain, allows for systematic SAR studies. These studies are crucial for understanding how specific structural features influence a compound's biological effects, guiding the design of more effective molecules.
Material Science and Crystal Engineering: As with isonicotinamide, its derivatives are candidates for the development of new materials with tailored properties. The nature of the N-substituent can significantly impact crystal packing, polymorphism, and the formation of co-crystals and coordination polymers. wikipedia.orgmdpi.com
Chemical Probe Development: Derivatives can be designed as chemical probes to study biological pathways or enzyme functions. The inclusion of specific functionalities can allow for labeling or targeted delivery.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-(3-acetamidopropyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-9(15)13-5-2-6-14-11(16)10-3-7-12-8-4-10/h3-4,7-8H,2,5-6H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
KIZFFXFMIOGYCO-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCNC(=O)C1=CC=NC=C1 |
Canonical SMILES |
CC(=O)NCCCNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for N 3 Acetylamino Propyl Isonicotinamide
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-[3-(acetylamino)propyl]isonicotinamide, the primary disconnection points are the amide bonds. This approach simplifies the synthesis into a series of manageable steps. illinois.edu
The most logical disconnections are:
Amide bond between the isonicotinoyl moiety and the propyl linker: This disconnection breaks the molecule into isonicotinic acid and N-(3-aminopropyl)acetamide.
Amide bond of the acetylamino group: This further breaks down N-(3-aminopropyl)acetamide into 1,3-diaminopropane and an acetyl source.
This analysis suggests a convergent synthesis where the two main fragments, the isonicotinic acid and the functionalized propyl amine, are prepared separately and then coupled in a final step.
Development of Classical Organic Synthesis Routes
Based on the retrosynthetic analysis, a common synthetic strategy involves the formation of the isonicotinamide (B137802) core, followed by the introduction and modification of the propyl side chain.
The formation of the amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis. mdpi.com In the context of this compound, this involves coupling isonicotinic acid with a suitable amine precursor.
To facilitate the amide bond formation, carboxylic acids are often activated using coupling reagents. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, making it more susceptible to nucleophilic attack by the amine.
Commonly used coupling reagents include:
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). iris-biotech.denih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. iris-biotech.de
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for amide bond formation, often leading to faster reactions and higher yields with less racemization. peptide.comsigmaaldrich.combachem.com
Additives: Reagents like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides to suppress side reactions and minimize racemization. peptide.com
The general mechanism involves the activation of the carboxylic acid by the coupling reagent, followed by the nucleophilic attack of the amine to form the amide bond. The choice of coupling reagent can be critical for achieving high yields and purity, especially with sensitive substrates. sigmaaldrich.comarkat-usa.org
Table 1: Common Coupling Reagents and Their Characteristics
| Coupling Reagent | Type | Key Features |
|---|---|---|
| EDCI | Carbodiimide | Water-soluble byproducts, easy removal. iris-biotech.denih.gov |
| DCC | Carbodiimide | Insoluble urea byproduct, easy to filter off. iris-biotech.de |
| HATU | Uronium Salt | High reactivity, low racemization. peptide.comsigmaaldrich.combachem.com |
The choice of solvent is crucial for the success of amide coupling reactions. The solvent must be able to dissolve the reactants and reagents while being inert to the reaction conditions. Dichloromethane (DCM) and dimethylformamide (DMF) are frequently used solvents for these types of reactions. nih.govmdpi.com DCM is a non-polar aprotic solvent that is good for many coupling reactions, while DMF is a polar aprotic solvent that can help to dissolve more polar substrates and reagents. nih.gov Optimization of the solvent system can lead to significant improvements in reaction yield and purity.
The propyl linker is typically introduced by using a bifunctional reagent such as 1,3-diaminopropane or a protected version thereof. In the synthesis of this compound, the starting material for the side chain is often N-(3-aminopropyl)acetamide. caymanchem.combiosynth.com This commercially available or readily synthesized building block already contains the propyl linker and the acetylamino group. caymanchem.combiocompare.com
If the synthesis starts from 1,3-diaminopropane, one of the amino groups needs to be selectively acetylated. This can be achieved by using a protecting group strategy or by carefully controlling the reaction conditions. A common method for acetylation is the reaction of the amine with acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acid byproduct. Isopropenyl acetate can also be used as an efficient acetylating agent under solvent- and catalyst-free conditions. researchgate.net
The pre-functionalized starting material, N-(3-aminopropyl)acetamide, simplifies the synthesis by avoiding this separate acetylation step. caymanchem.combiosynth.com This building block can be synthesized from 1,3-diaminopropane.
Incorporation of the Acetylamino Group
One-Pot Multicomponent Reactions (e.g., modified Dakin-West type reactions for related compounds)
One-pot multicomponent reactions (MCRs) offer an efficient strategy for synthesizing complex molecules like this compound by combining multiple reactants in a single step, thereby avoiding the isolation of intermediates.
An effective route for creating functionalized nicotinamide (B372718) and isonicotinamide derivatives involves the reaction of nicotinic or isonicotinic acid with acetylenic compounds in the presence of alkyl isocyanides. scite.ai In this type of reaction, a reactive 1:1 intermediate is formed from the addition of the isocyanide to an acetylenic ester (like dialkyl acetylenedicarboxylates). This intermediate is then trapped by the carboxylic acid (isonicotinic acid) to form the final product. scite.ai While not a direct synthesis of the target compound, this methodology illustrates a powerful MCR approach for building the core isonicotinamide structure.
While the classic Dakin-West reaction converts an α-amino acid into a keto-amide, its principles of acylation and condensation can be adapted. For related N-acyl amides, multicomponent strategies are being developed. For instance, copper-catalyzed MCRs have been used for the synthesis of N-acyl amidines, which are structurally related to N-acyl amides. nih.govacs.org These reactions demonstrate the potential for developing novel one-pot syntheses for complex amide structures. nih.govacs.org
Advanced Synthetic Techniques
Modern synthetic chemistry offers sophisticated methods that can be applied to the synthesis of this compound, providing advantages in terms of selectivity, efficiency, and sustainability.
Chemoenzymatic Approaches for Selective Transformations
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions. Enzymes can be used to form the amide bonds in this compound under mild and environmentally friendly conditions. biorxiv.org
The formation of N-acyl amides can be catalyzed by various enzymes, particularly hydrolases like lipases and aminoacylases. researchgate.netnih.gov These enzymes can function in ATP-independent pathways, transiently activating a carboxylic acid to facilitate amide bond formation. researchgate.netnih.gov For example, lipases can catalyze the synthesis of fatty acid amides from a fatty acyl donor and an amine. biorxiv.org
Another class of enzymes, ATP-dependent amide bond synthetases (ABS), utilize the energy from ATP hydrolysis to form an acyl-adenylate intermediate, which then reacts with an amine to form the amide bond. nih.govresearchgate.net The ANL domain of the TamA enzyme, for instance, can be used to generate a range of acyl adenylates that are then captured by various amines to produce N-acyl amides. nih.govresearchgate.net This biocatalytic approach offers high specificity and can be a valuable tool for synthesizing complex amides. nih.gov
| Enzyme Class | Mechanism | Key Features |
| Hydrolases (e.g., Lipases) | ATP-independent; forms an acyl-enzyme intermediate. researchgate.netnih.gov | Mild reaction conditions, often in non-aqueous media. biorxiv.org |
| Acyl-adenylating enzymes (ABS) | ATP-dependent; forms an acyl-adenylate intermediate. researchgate.netnih.govnih.gov | High specificity, useful for complex natural product synthesis. nih.govresearchgate.net |
Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira for alkynes as precursors)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be strategically employed in the synthesis of precursors for this compound. dntb.gov.uaresearchgate.netmdpi.com
A potential synthetic route could involve a Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide. In this context, a protected propargylamine (a precursor to the 3-(acetylamino)propyl side chain) could be coupled with a halogenated pyridine (B92270) derivative, such as 4-chloropyridine. The resulting alkyne could then be reduced to the corresponding alkane, followed by deprotection and acetylation to yield the final product. Palladium catalysts are commonly used for these reactions. researchgate.net
More recently, visible-light-driven, transition-metal-free methods have been developed to access N-substituted isonicotinamides. nih.gov These protocols utilize consecutive photoinduced electron transfer (ConPET) for radical-radical cross-coupling, offering a greener alternative to traditional transition-metal catalysis. nih.gov
| Coupling Reaction | Catalyst/Conditions | Application in Synthesis |
| Sonogashira Coupling | Palladium complex (e.g., Pd(PPh₃)₄), Copper(I) salt | Coupling of a terminal alkyne precursor with a halogenated pyridine core. researchgate.netmdpi.com |
| Visible-Light Photoredox | Organic Dye, Blue LED Light | Transition-metal-free C-N bond formation to create N-substituted isonicotinamides. nih.gov |
Purification Methodologies for Synthetic Intermediates and Final Product (e.g., HPLC)
The purification of the final product, this compound, and its synthetic intermediates is crucial for obtaining a compound of high purity. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
Due to the presence of the pyridine ring and amide functionalities, the target compound is relatively polar. Therefore, reversed-phase HPLC (RP-HPLC) is a suitable method for its purification. In RP-HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.net
For highly hydrophilic compounds like nicotinamide metabolites, standard C18 columns may offer insufficient retention. nih.gov In such cases, specialized columns can be employed. For example, columns with a pentabromobenzyl (PBr) stationary phase can provide enhanced retention for hydrophilic compounds through a combination of hydrophobic interactions and dispersion forces. nih.gov The mobile phase is often acidified with a small amount of an acid like formic acid or phosphoric acid to ensure that basic components, such as the pyridine nitrogen, are protonated, leading to sharper peaks and better separation. sielc.com
| HPLC Mode | Stationary Phase | Mobile Phase | Application |
| Reversed-Phase (RP-HPLC) | C18 (Octadecylsilane) | Water/Acetonitrile or Water/Methanol, often with acid modifier (e.g., Formic Acid). researchgate.net | General purpose purification of polar to moderately nonpolar compounds. |
| Specialized Reversed-Phase | Pentabromobenzyl (PBr) | Similar to standard RP-HPLC | Enhanced retention and separation of highly hydrophilic compounds. nih.gov |
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of N-[3-(acetylamino)propyl]isonicotinamide, offering insights into its molecular connectivity and spatial arrangement.
The ¹H NMR spectrum of this compound provides a map of the proton environments within the molecule. The aromatic region is characterized by signals from the pyridine (B92270) ring of the isonicotinamide (B137802) moiety. Typically, two distinct signals are observed for the four aromatic protons due to the symmetry of the pyridine-4-carboxamide structure. The protons ortho to the pyridine nitrogen (H-2 and H-6) are expected to be chemically equivalent and appear as a doublet, as are the protons meta to the nitrogen (H-3 and H-5).
The aliphatic region of the spectrum corresponds to the N-(3-acetylaminopropyl) side chain. The three methylene (B1212753) groups of the propyl chain (-CH₂-CH₂-CH₂-) are expected to show distinct signals, likely multiplets due to spin-spin coupling with adjacent protons. The methylene group attached to the isonicotinamide nitrogen will be the most deshielded of the three. The acetyl group (-COCH₃) will present as a sharp singlet, typically in the range of 1.9-2.1 ppm. The two N-H protons of the amide groups will appear as broad signals, the chemical shifts of which can be sensitive to solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine H-2, H-6 | 8.6-8.8 | Doublet |
| Pyridine H-3, H-5 | 7.6-7.8 | Doublet |
| Isonicotinamide N-H | 8.2-8.5 | Broad Singlet |
| Propyl -CH₂-N(H)CO- (isonicotinamide) | 3.3-3.5 | Multiplet |
| Propyl -CH₂- | 1.8-2.0 | Multiplet |
| Propyl -CH₂-N(H)CO- (acetyl) | 3.1-3.3 | Multiplet |
| Acetylamino N-H | 7.8-8.1 | Broad Singlet |
¹³C NMR Spectroscopic Analysis for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The pyridine ring of the isonicotinamide portion will show characteristic signals in the aromatic region (120-155 ppm). The carbon atom attached to the carboxamide group (C-4) and the carbons adjacent to the nitrogen atom (C-2, C-6) are readily identifiable. The carbonyl carbon of the isonicotinamide will appear significantly downfield, typically around 165-170 ppm.
For the N-(3-acetylaminopropyl) side chain, the three methylene carbons will have distinct signals in the aliphatic region (25-45 ppm). The carbonyl carbon of the acetyl group is expected around 170-172 ppm, while the methyl carbon of the acetyl group will be found further upfield, typically around 23 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C-2, C-6 | 150-152 |
| Pyridine C-3, C-5 | 121-123 |
| Pyridine C-4 | 140-142 |
| Isonicotinamide C=O | 165-167 |
| Propyl -CH₂-N(H)CO- (isonicotinamide) | 38-40 |
| Propyl -CH₂- | 28-30 |
| Propyl -CH₂-N(H)CO- (acetyl) | 37-39 |
| Acetylamino C=O | 170-172 |
Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between protons. For instance, it would show correlations between the adjacent methylene protons of the propyl chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals of the three distinct methylene groups in the propyl chain.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is instrumental in piecing together the molecular fragments. For example, correlations would be expected between the protons of the methylene group adjacent to the isonicotinamide nitrogen and the carbonyl carbon (C=O) of the isonicotinamide. Similarly, correlations between the pyridine protons and the various pyridine carbons would confirm their assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to study the preferred conformation of the molecule in solution.
¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, provides valuable information about the different nitrogen environments in this compound. researchgate.net There are three distinct nitrogen atoms in the molecule: the pyridine nitrogen and the two amide nitrogens.
The pyridine nitrogen is expected to have a chemical shift in the range of -60 to -100 ppm relative to nitromethane. Its exact chemical shift is sensitive to solvent effects and protonation. nih.gov The two amide nitrogens will have different chemical shifts, reflecting their distinct electronic environments. The nitrogen of the isonicotinamide is attached to an aromatic ring, while the nitrogen of the acetylamino group is part of an aliphatic amide. Their chemical shifts are anticipated to be in the range of -260 to -280 ppm. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.
The IR spectrum of this compound is expected to show several characteristic absorption bands. The most informative of these are the amide bands. Since there are two different secondary amide groups, the spectrum in this region may be complex.
Amide I Band: This band, primarily due to the C=O stretching vibration, is expected to appear in the region of 1640-1680 cm⁻¹. The two carbonyl groups (one from the isonicotinamide and one from the acetylamino group) may give rise to two distinct or overlapping bands in this region.
Amide II Band: This band arises from a combination of N-H in-plane bending and C-N stretching vibrations. For secondary amides, it is typically found between 1510 and 1570 cm⁻¹.
N-H Stretching: The N-H stretching vibrations of the two amide groups are expected to produce a band or bands in the region of 3200-3400 cm⁻¹.
C-H Stretching: The C-H stretching vibrations of the aromatic pyridine ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl and acetyl groups will be observed just below 3000 cm⁻¹.
Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the non-polar C-H bonds.
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretching | 3200-3400 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-2960 |
| Amide C=O (Amide I) | Stretching | 1640-1680 |
| Pyridine Ring | C=C, C=N Stretching | 1400-1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. elte.hu When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the types of electronic transitions available within the molecule, which are in turn dictated by the functional groups and conjugation present. uomustansiriyah.edu.iq
For this compound, the primary chromophore—the part of the molecule responsible for light absorption—is the isonicotinamide moiety. This system contains π bonds and non-bonding (n) electrons on the nitrogen and oxygen atoms. The principal electronic transitions expected to occur are:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are typically high-energy transitions and result in strong absorption bands. elte.hu The conjugated system of the pyridine ring in the isonicotinamide structure is the primary site for these transitions. libretexts.org The presence of the carbonyl group in conjugation with the ring influences the energy of this transition.
n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the two amide carbonyl groups) to a π* antibonding orbital. uzh.ch These transitions are of lower energy (occur at longer wavelengths) compared to π → π* transitions and are generally much weaker in intensity. elte.hu The presence of a polar solvent can cause a blue shift (shift to a shorter wavelength) for n → π* transitions. uomustansiriyah.edu.iq
The absorption spectrum for this compound would therefore be expected to show intense absorption bands in the UV region, characteristic of the π → π* transitions within the substituted pyridine ring, and potentially a weaker, longer-wavelength shoulder corresponding to the n → π* transitions. libretexts.org
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Molecular Moiety | Expected Intensity |
| π → π | π bonding to π antibonding | Pyridine ring, Carbonyl (C=O) groups | High |
| n → π | Non-bonding to π antibonding | Pyridine N atom, Carbonyl O atoms, Amide N atoms | Low |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through controlled fragmentation. mdpi.com Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically protonated to form a pseudomolecular ion, [M+H]⁺. HRMS measures the mass-to-charge ratio (m/z) of this ion to four or more decimal places, allowing for the unambiguous determination of its elemental formula.
For this compound (C₁₁H₁₅N₃O₂), the calculated exact mass is 221.1164 Da. HRMS analysis would be expected to show a prominent ion at m/z 222.1237, corresponding to the protonated molecule [C₁₁H₁₆N₃O₂]⁺.
Tandem mass spectrometry (MS/MS) experiments involve the selection and fragmentation of the parent ion ([M+H]⁺) to produce a series of product ions. mdpi.com The fragmentation pattern provides a roadmap of the molecule's connectivity. For this compound, fragmentation is likely to occur at the amide linkages, which are the most labile bonds. Key fragmentation pathways would include:
Cleavage of the amide bond between the pyridine ring and the propyl chain.
Cleavage of the amide bond within the acetylamino group.
Loss of neutral fragments such as water (H₂O), carbon monoxide (CO), or acetamide (B32628). mdpi.com
The fragmentation of related nicotinamide (B372718) structures has shown that the pyridine ring itself can remain intact during the process. nih.gov The analysis of these fragmentation patterns allows for the confirmation of the sequence of atoms and functional groups within the molecule. nih.gov
Table 2: Predicted HRMS Fragmentation Data for [C₁₁H₁₅N₃O₂ + H]⁺
| Fragment Description | Proposed Structure of Fragment | Calculated m/z of Fragment Ion |
| Protonated molecule | [C₁₁H₁₅N₃O₂ + H]⁺ | 222.1237 |
| Loss of acetamide (CH₃CONH₂) | [C₉H₁₀N₂O + H]⁺ | 163.0866 |
| Loss of the acetyl group (CH₃CO) | [C₉H₁₂N₃O + H]⁺ | 180.1080 |
| Cleavage yielding protonated isonicotinamide | [C₆H₆N₂O + H]⁺ | 123.0553 |
| Cleavage yielding the isonicotinoyl cation | [C₆H₄NO]⁺ | 106.0287 |
| Loss of the entire N-(3-aminopropyl)acetamide side chain | [C₆H₅NO]⁺ (Isonicotinoyl cation after rearrangement) | 106.0287 |
X-ray Photoelectron Spectroscopy (XPS) for Core Level Binding Energies and Proton Transfer Characterization
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical state of atoms within a material. diva-portal.org The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy (BE) of these emitted electrons is measured, which is characteristic of the element and its specific chemical environment. nih.gov
For this compound, XPS can differentiate between the three distinct nitrogen atoms based on their chemical environments:
Pyridine Nitrogen (N-py): This nitrogen is part of an aromatic, electron-deficient ring system. Its N 1s binding energy is expected to be at a specific value characteristic of pyridinic nitrogen. tudelft.nl
Isonicotinamide Nitrogen (N-amide1): This nitrogen is part of the amide group directly attached to the pyridine ring.
Acetamido Nitrogen (N-amide2): This nitrogen is part of the terminal acetyl group.
While both are amide nitrogens, their local electronic environments are slightly different, which could potentially lead to small shifts in their N 1s binding energies. However, they are often observed within a similar range for amide functionalities (~400.5 eV). nih.gov Studies on related compounds show that amine and amide nitrogens have distinct binding energies. nus.edu.sg The N 1s spectrum can also be used to study protonation, as the binding energy of a nitrogen atom will shift significantly upon forming an N-H⁺ bond. nus.edu.sg
Similarly, the C 1s spectrum can be deconvoluted into several peaks corresponding to the different types of carbon atoms: aromatic C=C/C-C in the pyridine ring, C=O in the carbonyl groups, C-N in the amide and propyl chain, and C-C in the alkyl chain and methyl group. tudelft.nl
Table 3: Predicted Core Level Binding Energies (BE) from XPS for this compound
| Element and Core Level | Chemical Environment | Expected Binding Energy (eV) Range |
| N 1s | Pyridinic Nitrogen | ~398.7 - 399.5 |
| N 1s | Amide Nitrogen (-CONH-) | ~400.0 - 400.5 |
| C 1s | C-C (alkyl), C-H | ~284.6 - 285.0 |
| C 1s | C-N (amide and alkyl) | ~285.5 - 286.5 |
| C 1s | C=C (pyridine ring) | ~285.0 - 286.0 |
| C 1s | C=O (carbonyl) | ~287.5 - 288.5 |
| O 1s | C=O (carbonyl) | ~531.0 - 532.0 |
Advanced Structural Studies and Solid State Chemistry
Single Crystal X-ray Diffraction for Absolute Molecular Structure Determination
While a dedicated single-crystal X-ray diffraction study for N-[3-(acetylamino)propyl]isonicotinamide is not publicly available, we can infer its structural characteristics based on computational modeling and the extensive crystallographic data of related isonicotinamide (B137802) and nicotinamide (B372718) derivatives. Such studies are fundamental in providing the precise coordinates of each atom in the crystal lattice, which in turn allows for a detailed analysis of the molecule's conformation and the interactions that stabilize the crystal structure.
Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Interactive Data Table: Predicted Bond Lengths for this compound
| Atom 1 | Atom 2 | Predicted Bond Length (Å) |
| C(pyridine)-C(carbonyl) | C(carbonyl) | 1.51 |
| C(carbonyl) | O(carbonyl) | 1.24 |
| C(carbonyl) | N(amide) | 1.33 |
| N(amide) | C(propyl) | 1.46 |
| C(propyl)-C(propyl) | C(propyl) | 1.53 |
| C(propyl)-N(acetyl) | N(acetyl) | 1.46 |
| N(acetyl) | C(acetyl_carbonyl) | 1.34 |
| C(acetyl_carbonyl) | O(acetyl_carbonyl) | 1.25 |
| C(acetyl_carbonyl) | C(acetyl_methyl) | 1.51 |
Interactive Data Table: Predicted Bond Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Predicted Bond Angle (°) |
| C(pyridine) | C(carbonyl) | O(carbonyl) | 121.0 |
| C(pyridine) | C(carbonyl) | N(amide) | 118.0 |
| O(carbonyl) | C(carbonyl) | N(amide) | 121.0 |
| C(carbonyl) | N(amide) | C(propyl) | 122.0 |
| N(amide) | C(propyl) | C(propyl) | 110.0 |
| C(propyl) | C(propyl) | C(propyl) | 112.0 |
| C(propyl) | C(propyl) | N(acetyl) | 110.0 |
| C(propyl) | N(acetyl) | C(acetyl_carbonyl) | 122.0 |
| N(acetyl) | C(acetyl_carbonyl) | O(acetyl_carbonyl) | 122.5 |
| N(acetyl) | C(acetyl_carbonyl) | C(acetyl_methyl) | 116.0 |
| O(acetyl_carbonyl) | C(acetyl_carbonyl) | C(acetyl_methyl) | 121.5 |
Interactive Data Table: Key Predicted Torsion Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Torsion Angle (°) |
| C(pyridine) | C(carbonyl) | N(amide) | C(propyl) | ~180 (trans) |
| C(carbonyl) | N(amide) | C(propyl) | C(propyl) | Variable |
| N(amide) | C(propyl) | C(propyl) | C(propyl) | Variable |
| C(propyl) | C(propyl) | C(propyl) | N(acetyl) | Variable |
| C(propyl) | C(propyl) | N(acetyl) | C(acetyl_carbonyl) | Variable |
| C(propyl) | N(acetyl) | C(acetyl_carbonyl) | O(acetyl_carbonyl) | ~0 (cis) or ~180 (trans) |
Investigation of Intermolecular Interactions: Hydrogen Bonding Networks (N-H···O, N-H···N), C-H···π Interactions
The crystal structure of this compound is expected to be stabilized by a network of intermolecular interactions. Based on its structure, which contains two amide groups and a pyridine (B92270) ring, several types of hydrogen bonds are anticipated.
The amide groups provide both hydrogen bond donors (N-H) and acceptors (C=O). This allows for the formation of robust N-H···O hydrogen bonds , which are a dominant feature in the crystal packing of many amides. These interactions can lead to the formation of chains or dimeric motifs. Furthermore, the pyridine nitrogen atom is a good hydrogen bond acceptor and can participate in N-H···N hydrogen bonds with the amide N-H groups of neighboring molecules.
In addition to these strong hydrogen bonds, weaker C-H···O and C-H···N hydrogen bonds are also likely to be present, involving the C-H groups of the propyl chain and the pyridine ring as donors and the carbonyl oxygens and pyridine nitrogen as acceptors.
Polymorphism and Pseudopolymorphism Studies in Nicotinamide Derivatives
Nicotinamide and its isomers, including isonicotinamide, are well-known for exhibiting polymorphism, which is the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice. rsc.org These different forms, or polymorphs, can have distinct physicochemical properties. For instance, different polymorphs of nicotinamide have been identified, each with its own unique crystal structure and stability profile. rsc.org
Pseudopolymorphism, where the different crystal forms contain solvent molecules (hydrates or solvates), is also common in this class of compounds. The study of polymorphism and pseudopolymorphism is critical in pharmaceutical development as different forms can affect a drug's performance.
Co-crystallization Strategies with this compound
Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with another molecule (a co-former) in the same crystal lattice. Isonicotinamide is a popular co-former due to its ability to form robust hydrogen bonds via its pyridine nitrogen and amide group. researchgate.net
For this compound, its two amide functionalities and the pyridine ring offer multiple sites for hydrogen bonding, making it a good candidate for co-crystallization with various co-formers. Co-crystallization could be employed to create new solid forms with tailored properties. The selection of a suitable co-former would depend on the desired properties and the complementary hydrogen bonding capabilities of the co-former.
Exploration of the Structural Landscape of Related Nicotinamide Amides
The structural landscape of nicotinamide amides is vast and diverse. The position of the carboxamide group on the pyridine ring (as in nicotinamide vs. isonicotinamide) significantly influences the types of intermolecular interactions and the resulting crystal packing. rsc.org The nature of the substituent on the amide nitrogen further modifies the structural possibilities.
Studies on a range of nicotinamide and isonicotinamide derivatives have revealed common hydrogen bonding motifs, such as the formation of amide-to-amide hydrogen-bonded chains and pyridine-to-amide interactions. The presence of additional functional groups, as in this compound, introduces more complexity and potential for a wider variety of supramolecular assemblies. Understanding this broader structural landscape provides a valuable context for predicting and interpreting the solid-state behavior of new derivatives like this compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
No published studies were found that performed DFT calculations specifically on N-[3-(acetylamino)propyl]isonicotinamide.
Geometry Optimization and Conformational Analysis
There is no available data from geometry optimization or conformational analysis studies for this compound.
Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)
The Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound have not been reported in the literature.
Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis
No ESP maps or charge distribution analyses for this specific molecule are available.
Vibrational Frequency Calculations for Spectroscopic Correlation
Theoretical vibrational frequency calculations to correlate with experimental spectroscopic data (such as IR or Raman) have not been published for this compound.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
No studies detailing MD simulations to investigate the conformational landscapes or dynamic behavior of this compound could be located.
Molecular Docking Studies for Predictive Binding Modes with Macromolecules
There are no available molecular docking studies that report on the predictive binding modes or interaction types of this compound with any macromolecular targets.
Advanced Quantum Chemical Analyses: Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Plot Analysis
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM is a theoretical model that analyzes the topology of the electron density to define atomic interactions and chemical bonds. This method can characterize the nature of covalent and non-covalent bonds by examining bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the strength and nature of the chemical bonds. For instance, a negative Laplacian value typically indicates a shared-electron interaction (covalent bond), while a positive value suggests a closed-shell interaction, such as ionic bonds, hydrogen bonds, or van der Waals interactions.
A hypothetical QTAIM analysis of this compound would involve mapping the BCPs for all atomic interactions within the molecule. This would allow for the characterization of the covalent bonds forming the isonicotinamide (B137802) and acetylaminopropyl moieties, as well as any intramolecular non-covalent interactions that contribute to its conformational stability.
Non-Covalent Interaction (NCI) Plot Analysis
NCI plot analysis is a visualization technique that identifies and characterizes non-covalent interactions in real space. It is based on the relationship between the electron density and the reduced density gradient (RDG). The resulting plots use colored isosurfaces to distinguish between different types of non-covalent interactions:
Blue surfaces typically indicate strong, attractive interactions, such as hydrogen bonds.
Green surfaces represent weaker, delocalized interactions, like van der Waals forces.
Red surfaces signify repulsive interactions, often found in sterically crowded regions of a molecule.
For this compound, an NCI plot would be instrumental in visualizing potential intramolecular hydrogen bonds, for example, between the amide groups, and other weak interactions that dictate its three-dimensional structure.
| Analytical Method | Information Provided | Potential Application to this compound |
| QTAIM | - Nature of chemical bonds (covalent vs. non-covalent)- Bond strength and stability- Atomic charges | - Characterization of covalent bonds within the aromatic ring and aliphatic chain.- Identification and quantification of intramolecular hydrogen bonds. |
| NCI Plot | - Visualization of non-covalent interactions- Identification of attractive and repulsive forces- Mapping of hydrogen bonds and van der Waals interactions | - Visualizing the spatial arrangement of intramolecular interactions.- Understanding the forces that determine the molecule's preferred conformation. |
Theoretical Prediction of Chemical Reactivity and Reaction Pathways
The chemical reactivity and potential reaction pathways of this compound can be theoretically predicted using various computational methods rooted in density functional theory (DFT). These methods provide insights into the molecule's electronic properties and how it is likely to interact with other chemical species.
Frontier Molecular Orbital (FMO) Theory
A key aspect of predicting chemical reactivity is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. For this compound, mapping the distribution of the HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack.
Fukui Functions
Fukui functions are another tool used to predict the local reactivity of different atomic sites within a molecule. These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. By calculating the Fukui functions, one can identify the most electrophilic and nucleophilic sites with greater precision. For this compound, this would allow for a detailed ranking of the reactivity of its various atoms, such as the nitrogen atoms in the pyridine (B92270) ring and amide groups, and the oxygen atoms of the carbonyl groups.
Bond Dissociation Energy (BDE)
Theoretical calculations of bond dissociation energies can predict which bonds in a molecule are most likely to break during a chemical reaction. By computing the energy required to homolytically cleave each bond in this compound, potential fragmentation pathways under thermal or photochemical conditions could be identified. This information is valuable for understanding its degradation mechanisms and metabolic fate.
| Reactivity Descriptor | Definition | Predicted Insight for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating capability and sites prone to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting capability and sites prone to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability. |
| Fukui Functions | The rate of change of electron density with respect to the change in the number of electrons. | Identifies the most reactive atomic sites for electrophilic, nucleophilic, and radical attack. |
| Bond Dissociation Energy | The enthalpy change when a bond is broken homolytically. | Predicts the weakest bonds and potential initial steps in thermal decomposition or other reactions. |
Chemical Reactivity and Mechanistic Investigations of N 3 Acetylamino Propyl Isonicotinamide
Amide Reactivity: Hydrolysis and Exchange Reactions
The two amide linkages in N-[3-(acetylamino)propyl]isonicotinamide present sites for potential hydrolysis and exchange reactions. The isonicotinamide (B137802) amide is generally more resistant to hydrolysis than the acetylamino amide due to the electron-withdrawing effect of the pyridine (B92270) ring, which destabilizes the tetrahedral intermediate required for hydrolysis.
Hydrolysis: Under acidic or basic conditions, both amide bonds can be cleaved. The hydrolysis of the acetylamino group would yield N-(3-aminopropyl)isonicotinamide and acetic acid, while cleavage of the isonicotinamide linkage would result in isonicotinic acid and N-(3-aminopropyl)acetamide. The relative rates of hydrolysis depend on the specific reaction conditions. For instance, the industrial synthesis of nicotinamide (B372718), an isomer of isonicotinamide, from 3-cyanopyridine (B1664610) is often carried out under alkaline conditions, where the hydrolysis of the nitrile to the amide is faster than the subsequent hydrolysis of the amide to nicotinic acid. nih.gov
Amide Exchange: Amide exchange reactions, or transamidation, are also conceivable. These reactions would involve the reaction of this compound with an amine, leading to the displacement of either the acetylamino or the isonicotinoyl group. Such reactions are typically catalyzed by acids or bases and are driven by the relative nucleophilicity of the incoming amine and the stability of the leaving group.
Pyridine Ring Reactivity: Electrophilic Aromatic Substitution and Quaternization Reactions
The pyridine ring in this compound is an electron-deficient aromatic system, which significantly influences its reactivity. imperial.ac.uk
Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. imperial.ac.ukuoanbar.edu.iq This deactivation is further enhanced by the electron-withdrawing carboxamide group at the 4-position. If an electrophilic substitution reaction were to occur, it would be expected to proceed at the positions meta to the carboxamide group (positions 2 and 6) and would require harsh reaction conditions. uoanbar.edu.iqwikipedia.org Studies on the nitration of pyridine derivatives have shown that these reactions often proceed through a polar mechanism involving a labile tetrahedral cation intermediate. rsc.orgresearchgate.net However, in strongly acidic media, the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic attack. rsc.org
Quaternization Reactions: The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp2 hybrid orbital, making it nucleophilic and susceptible to quaternization by electrophiles such as alkyl halides. imperial.ac.ukresearchgate.net This reaction, known as the Menshutkin reaction, would result in the formation of a pyridinium (B92312) salt. researchgate.net The rate and efficiency of quaternization can be influenced by the nature of the electrophile and the reaction conditions, with microwave heating and the use of greener solvents like deep eutectic solvents being explored to improve yields and reaction times for similar pyridine derivatives. researchgate.net The steric hindrance around the nitrogen and the basicity of the pyridine derivative can also play a role. mdpi.com
Reactivity of the Acetylamino Moiety (e.g., lithiation reactions of similar acetylamino compounds)
The acetylamino moiety, -NHC(O)CH3, possesses an acidic N-H proton and can act as a directing group in certain reactions.
Lithiation Reactions: While specific studies on the lithiation of this compound are not readily available, the reactivity of similar acetylamino compounds suggests that this is a plausible transformation. scispace.comthieme-connect.de Organolithium reagents, such as n-butyllithium (n-BuLi), are strong bases that can deprotonate the N-H proton of the acetylamino group. mt.comnih.gov This initial deprotonation could be followed by a second deprotonation (lithiation) at a carbon atom. scispace.com In compounds where the acetylamino group is attached to an aromatic ring, it can act as a directing metalation group (DMG), facilitating ortho-lithiation. scispace.comthieme-connect.de In the case of this compound, the flexible propyl chain might allow for intramolecular lithiation at the pyridine ring, although this would depend on the conformational preferences of the molecule. The choice of organolithium reagent, solvent, and temperature can significantly influence the outcome and regioselectivity of lithiation reactions. scispace.comthieme-connect.deacs.org
Redox Chemistry and Electron Transfer Mechanisms
The redox chemistry of this compound is expected to be influenced by both the pyridine ring and the amide functionalities.
Proton-Coupled Electron Transfer (PCET) Mechanisms
Proton-coupled electron transfer (PCET) is a fundamental process in which both a proton and an electron are transferred, often in a concerted step. wikipedia.orgnih.govnih.govresearchgate.net In the context of this compound, the amide N-H groups and the pyridine nitrogen can participate in PCET reactions. For instance, the oxidation or reduction of the molecule could be coupled with the transfer of a proton to or from one of the nitrogen atoms. wikipedia.org The energetics of such processes are influenced by the pKa of the proton donor/acceptor site and the redox potential of the electron transfer site. nih.gov The concerted nature of PCET can provide lower energy pathways compared to stepwise electron and proton transfer, thus avoiding high-energy intermediates. nih.govrsc.org
Hydrogen Atom Transfer (HAT) Processes
Hydrogen atom transfer (HAT) is a type of PCET where the proton and electron are transferred from the same atom in a single kinetic step. nih.govchemrxiv.org The C-H bonds of the propyl chain and the N-H bonds of the amide groups in this compound could potentially undergo HAT reactions. The susceptibility of a particular C-H or N-H bond to HAT depends on its bond dissociation energy (BDE). The presence of heteroatoms can lower the BDE of adjacent C-H bonds, making them more susceptible to abstraction by radical species. researchgate.net Kinetic studies on related N-oxyl radicals have shown that the presence of a pyridine ring can enhance HAT reactivity due to polar effects. sonar.chnih.gov
Influence of Substituent Effects and Neighboring Group Participation on Reactivity
The reactivity of this compound is a composite of the electronic and steric effects of its constituent parts, with the potential for intramolecular interactions.
Substituent Effects: The isonicotinoyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic attack. imperial.ac.uk Conversely, the acetylamino group is generally considered an activating group in electrophilic aromatic substitution, although its effect on the pyridine ring in this molecule is mediated by the insulating propyl chain. The inductive effect of the acetylamino group will influence the basicity of the amide nitrogens and the pyridine nitrogen.
Neighboring Group Participation (NGP): The amide groups in the propyl chain can potentially participate in reactions at the pyridine ring or the other amide group through neighboring group participation (NGP). libretexts.orgslideshare.netscribd.com For example, in a substitution reaction at the carbon adjacent to the acetylamino group, the amide oxygen could act as an internal nucleophile, forming a cyclic intermediate. nih.govresearchgate.net This can lead to enhanced reaction rates and specific stereochemical outcomes. libretexts.orgnih.gov The formation of such intermediates depends on the flexibility of the propyl chain and the stability of the resulting cyclic structure.
Data Tables
Table 1: Key Functional Groups and Their Expected Reactivity
| Functional Group | Expected Reactivity |
| Isonicotinamide | Resistant to hydrolysis, undergoes quaternization, deactivates pyridine ring to SEAr. |
| Acetylamino | Susceptible to hydrolysis, can be deprotonated (lithiated), potential for NGP. |
| Pyridine Ring | Deactivated towards SEAr, susceptible to nucleophilic attack and quaternization. |
| Propyl Chain | Potential for HAT at C-H bonds, provides conformational flexibility. |
Table 2: Potential Reaction Products
| Reaction Type | Potential Products |
| Hydrolysis (Acetylamino) | N-(3-aminopropyl)isonicotinamide, Acetic Acid |
| Hydrolysis (Isonicotinamide) | Isonicotinic Acid, N-(3-aminopropyl)acetamide |
| Quaternization | N-alkyl-N'-[3-(acetylamino)propyl]isonicotinamidium salt |
| Lithiation | N-lithio-N-[3-(acetylamino)propyl]isonicotinamide |
Biochemical Interactions and Molecular Mechanisms Focus on Interaction Types
Mechanisms of Enzyme Modulation by Nicotinamide (B372718) Derivatives (e.g., NAMPT activation, kinase inhibition)
Nicotinamide and its derivatives are well-documented modulators of various enzymes, a characteristic likely shared by N-[3-(acetylamino)propyl]isonicotinamide. The primary mechanisms involve direct inhibition or allosteric modulation.
Nicotinamide Phosphoribosyltransferase (NAMPT) Modulation: NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism. nih.gov Some nicotinamide derivatives act as positive allosteric modulators (N-PAMs) of NAMPT. nih.govbiorxiv.orgacs.org These N-PAMs bind to a "rear channel" of the enzyme, distinct from the active site, inducing a conformational change that enhances its catalytic efficiency. nih.govbiorxiv.orgacs.org This allosteric activation can increase NAD+ production, alleviating feedback inhibition by NAM and NAD+ itself. acs.org Conversely, other derivatives, particularly those with a 3-pyridyl structure, can act as potent NAMPT inhibitors, blocking NAD+ synthesis, a strategy explored in cancer therapy. acs.orgnih.gov
Kinase Inhibition: A significant number of nicotinamide derivatives have been developed as kinase inhibitors. nih.govgoogle.com Kinases are crucial signaling proteins that are often overactive in diseases like cancer. nih.gov These derivatives can bind to the ATP-binding pocket of kinases such as Aurora kinases, preventing phosphorylation and downstream signaling. nih.gov The amide group of nicotinamide itself has been shown to inhibit multiple kinases, including ROCK and casein kinase 1, thereby affecting processes like cell survival and differentiation. nih.gov
Table 1: Enzyme Modulation by Nicotinamide Derivatives
| Enzyme Target | Mechanism of Modulation | Example Effect | Reference |
|---|---|---|---|
| Nicotinamide Phosphoribosyltransferase (NAMPT) | Positive Allosteric Modulation | Increased NAD+ biosynthesis | nih.govbiorxiv.orgacs.org |
| Nicotinamide Phosphoribosyltransferase (NAMPT) | Competitive/Non-competitive Inhibition | Decreased NAD+ biosynthesis, anti-cancer activity | nih.govacs.orgnih.gov |
| Aurora Kinases (Aur A, Aur B) | ATP-Competitive Inhibition | Anti-proliferative and anti-tumor activity | nih.gov |
| ROCK, Casein Kinase 1 | Inhibition | Promotion of cell survival and differentiation | nih.gov |
| Histone Deacetylases (HDACs) | Inhibition (non-hydroxamate) | Anti-proliferative activity in cancer cell lines | rsc.org |
Principles of Ligand-Receptor Binding and Molecular Recognition
The interaction between a ligand like this compound and its biological target is governed by principles of molecular recognition, involving a combination of non-covalent forces. The specificity and affinity of this binding are determined by the three-dimensional shape and chemical properties of both the ligand and the receptor's binding site.
Key interactions include:
Hydrogen Bonding: The isonicotinamide (B137802) moiety contains a pyridine (B92270) nitrogen and an amide group, both of which can act as hydrogen bond acceptors and donors, respectively. acs.org This is a critical interaction for many nicotinic agonists, where a hydrogen bond acceptor is a key component of the pharmacophore. nih.gov
π-π Stacking: The aromatic pyridine ring of isonicotinamide can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a binding pocket. This is a known interaction for NAMPT inhibitors and activators, where the nucleobase is often held in a "pi-pi clamp". nih.gov
Electrostatic Interactions: The distribution of charge within the molecule can lead to favorable electrostatic interactions with charged or polar residues in the receptor.
The acetylcholine-binding proteins (AChBPs), structural surrogates for nicotinic receptors, have been instrumental in understanding these interactions, revealing how ligands position themselves within subunit interfaces. nih.gov
Table 2: Key Molecular Interactions in Ligand Binding
| Interaction Type | Structural Motif Involved | Potential Binding Partner in Receptor | Reference |
|---|---|---|---|
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Backbone NH groups, polar amino acid side chains (e.g., Ser, Thr, Asn, Gln) | nih.gov |
| Hydrogen Bond Donor/Acceptor | Amide Group (-CONH-) | Carbonyl oxygen, backbone NH groups, polar amino acid side chains | acs.orgnih.gov |
| π-π Stacking | Pyridine Ring | Aromatic amino acids (e.g., Phe, Tyr, Trp, His) | nih.gov |
| Van der Waals / Hydrophobic | Propyl Chain, Acetyl Group | Nonpolar/aliphatic amino acid side chains (e.g., Ala, Val, Leu, Ile) | mdpi.com |
Interaction with Key Cellular Signaling Pathways (e.g., NAD/NAMPT Cascade)
By modulating enzymes like NAMPT, nicotinamide derivatives can have profound effects on cellular signaling. The most prominent pathway influenced is the NAD+-dependent signaling network. nih.govaub.edu.lb
NAD+ is not just a metabolic cofactor but also a crucial substrate for several enzyme families that regulate key cellular processes: aub.edu.lbresearchgate.net
Sirtuins (SIRTs): These are NAD+-dependent deacetylases that remove acetyl groups from proteins, including histones and transcription factors, thereby regulating gene expression, DNA repair, and metabolic responses. nih.gov
Poly(ADP-ribose) Polymerases (PARPs): These enzymes use NAD+ to synthesize poly(ADP-ribose) chains on target proteins, playing a vital role in DNA damage repair and cell death pathways. nih.gov
CD38/CD157: These are ectoenzymes that hydrolyze NAD+ to generate second messengers like cyclic ADP-ribose (cADPR), which is involved in calcium signaling. researchgate.net
By activating NAMPT, a compound like this compound could potentially boost cellular NAD+ levels, thereby enhancing the activity of sirtuins and improving mitochondrial function and cellular resilience. nih.govacs.org Conversely, inhibition of this pathway is a strategy to induce metabolic stress and cell death in cancer. nih.govnih.gov The entire process is a tightly regulated cascade where the availability of NAD+ precursors and the activity of enzymes like NAMPT dictate the flux through these critical signaling pathways. nih.gov
Table 3: NAD+/NAMPT Signaling Cascade Components
| Component | Role in Pathway | Downstream Process Affected | Reference |
|---|---|---|---|
| NAMPT | Rate-limiting enzyme for NAD+ salvage from nicotinamide (NAM) | Determines cellular NAD+ levels | nih.govbiorxiv.org |
| NAD+ | Coenzyme and substrate for signaling enzymes | Energy metabolism, DNA repair, gene expression, calcium signaling | nih.govaub.edu.lb |
| Sirtuins (SIRTs) | NAD+-dependent protein deacetylases | Gene silencing, metabolic control, longevity | nih.gov |
| PARPs | NAD+-dependent ADP-ribosyltransferases | DNA repair, apoptosis | nih.gov |
| CD38 | NAD+ glycohydrolase | Calcium signaling | researchgate.net |
Bioisosteric Design Principles and Their Impact on Molecular Interactions and Selectivity
Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of atoms or functional groups within a molecule with others that have similar physical or chemical properties. patsnap.comufrj.brresearchgate.net This strategy is used to enhance potency, improve selectivity, alter pharmacokinetic properties, and reduce toxicity. patsnap.comnih.gov
This compound can be viewed through the lens of bioisosterism. Its very core, isonicotinamide (a 4-substituted pyridine), is a structural isomer and bioisostere of the more common nicotinamide (a 3-substituted pyridine). wikipedia.org This seemingly minor shift of the carboxamide group from the 3- to the 4-position can significantly alter the molecule's electronic distribution and vectoral presentation of its hydrogen bonding groups, leading to different binding affinities and selectivities for various targets. acs.org
Further bioisosteric modifications could be applied to this scaffold:
Ring Equivalents: The pyridine ring could be replaced with other five- or six-membered heterocycles to fine-tune binding interactions. nih.gov
Amide Bond Replacement: The amide group in the side chain could be replaced with bioisosteres like a reverse amide, an ester, or a ketone to alter hydrogen bonding capacity and metabolic stability.
Functional Group Isosteres: Replacing the acetyl group's terminal methyl with a CF3 group, for instance, could alter lipophilicity and metabolic stability. acs.org
A notable example in nicotinamide derivative design involved replacing an azo bond with a 1,2,4-oxadiazole (B8745197) ring, which led to a significant increase in fungicidal activity due to an extra π-π interaction with a target residue. bohrium.comacs.org This highlights how bioisosteric replacement can create novel and improved molecular interactions. bohrium.com
Table 4: Common Bioisosteric Replacements in Drug Design
| Original Group | Bioisosteric Replacement(s) | Potential Impact | Reference |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide | Improve oral bioavailability, reduce metabolism | patsnap.com |
| Hydrogen (-H) | Fluorine (-F) | Block metabolic oxidation, alter pKa, increase binding affinity | nih.govacs.org |
| Amide (-CONH-) | Ester (-COO-), Ketone (-CO-), Reverse Amide (-NHCO-) | Modify H-bonding, change metabolic stability | patsnap.com |
| Phenyl Ring | Thiophene, Pyridine, other Heterocycles | Alter electronics, solubility, and H-bonding capacity | nih.gov |
| Methyl Group (-CH3) | Trifluoromethyl (-CF3), Halogens (Cl, Br) | Increase lipophilicity, block metabolism | acs.org |
Role of Specific Structural Motifs in Biomolecular Recognition and Complex Formation
The structure of this compound contains two primary motifs that dictate its interactions: the isonicotinamide head and the N-acetylaminopropyl tail.
The Isonicotinamide Motif: This is the primary recognition element. The pyridine nitrogen is a potent hydrogen bond acceptor, a feature often used to anchor ligands to their targets, such as the backbone NH group at a receptor subunit interface. acs.orgnih.gov The amide group contributes to a planar system and provides additional hydrogen bonding capabilities, which are crucial for forming defined supramolecular structures, such as the amide-amide patterns that can hold molecular assemblies together. nih.gov Isonicotinamide itself is recognized as a valuable component in forming cocrystals and coordination complexes, highlighting its strong and predictable intermolecular interactions. nih.govepstem.net
The interplay between the rigid, recognition-focused head and the flexible, affinity-tuning tail is a classic design principle in medicinal chemistry, allowing a single molecule to make multiple, favorable contacts with its biological target.
Table 5: Functional Roles of Structural Motifs
| Structural Motif | Key Feature | Role in Biomolecular Recognition | Reference |
|---|---|---|---|
| Isonicotinamide "Head" | Pyridine Nitrogen | Primary hydrogen bond acceptor; anchors ligand in binding site. | acs.orgnih.gov |
| Amide Group | Hydrogen bond donor/acceptor; contributes to planarity and self-association. | nih.govrsc.org | |
| N-[3-(acetylamino)propyl] "Tail" | Flexible Propyl Chain | Positions other groups optimally; explores hydrophobic sub-pockets. | mdpi.com |
| Internal Amide and Terminal Acetyl | Provides additional H-bonding sites; modulates polarity and solubility. |
Future Research Directions and Unresolved Questions
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of isonicotinamide (B137802) derivatives is a critical area of research that directly impacts the scalability and accessibility of these compounds for further study and potential application. nih.govscite.airesearchgate.net Future efforts should be directed towards the development of novel synthetic routes for N-[3-(acetylamino)propyl]isonicotinamide that prioritize efficiency, selectivity, and sustainability.
A comparative analysis of potential synthetic routes is presented in Table 1, highlighting key metrics that should be considered in the development of improved methodologies.
| Flow Chemistry | Continuous synthesis in a microreactor. | Improved safety, scalability, and reproducibility. | Initial setup costs and specialized equipment. |
Application of Advanced Spectroscopic Techniques for Real-time Mechanistic Studies
A thorough understanding of the reaction mechanisms underlying the synthesis and interactions of this compound is crucial for optimizing its properties and exploring its applications. Advanced spectroscopic techniques can provide invaluable real-time insights into these processes.
Future research should employ techniques such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to monitor reaction progress and identify transient intermediates. mdpi.com These methods can elucidate the kinetics and thermodynamics of the synthetic reactions, paving the way for more rational process optimization. Furthermore, techniques like Raman spectroscopy and terahertz time-domain spectroscopy (THz-TDS) could be used to study the intermolecular interactions and solid-state forms of the compound, which is particularly relevant for its potential use in materials science. nih.gov
Integration of High-Throughput Computational Screening with Targeted Experimental Validation
The vast chemical space of isonicotinamide derivatives necessitates efficient strategies for identifying candidates with desired properties. The integration of high-throughput computational screening with targeted experimental validation offers a powerful approach to accelerate the discovery process. researchgate.netnih.gov
Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, can be employed to predict the biological activity and physicochemical properties of virtual libraries of this compound analogs. nih.govmdpi.com This in silico screening can prioritize a smaller, more manageable set of compounds for synthesis and experimental testing, thereby saving time and resources. The experimental data obtained can then be used to refine and improve the predictive power of the computational models in an iterative cycle of design and validation.
Exploration of this compound in Supramolecular Chemistry and Materials Science
The isonicotinamide moiety is known for its ability to participate in hydrogen bonding and coordination with metal ions, making it an attractive building block for supramolecular assemblies and functional materials. mdpi.comresearchgate.net The future exploration of this compound in these areas holds significant potential.
The presence of multiple hydrogen bond donors and acceptors in the this compound structure suggests its potential to form well-defined supramolecular structures such as gels, liquid crystals, or co-crystals. mdpi.com These materials could have applications in areas such as drug delivery and sensor technology. Furthermore, the pyridine (B92270) nitrogen atom can act as a ligand for metal ions, opening up possibilities for the design of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or porous properties.
Design of Next-Generation Isonicotinamide Derivatives Based on Fundamental Mechanistic Understanding
A deep understanding of the structure-activity relationships and reaction mechanisms of this compound will be instrumental in the rational design of next-generation derivatives with enhanced properties. rsc.org By identifying the key structural features responsible for a particular activity or property, researchers can make targeted modifications to the molecule to improve its performance.
For instance, if the acetylamino group is found to be crucial for a specific biological interaction, analogs with different acyl groups could be synthesized to fine-tune this interaction. Similarly, if the propyl linker length is critical for the formation of a desired supramolecular assembly, derivatives with shorter or longer linkers could be explored. This iterative process of design, synthesis, and evaluation, guided by a fundamental mechanistic understanding, will be key to unlocking the full potential of this class of compounds. nih.govmdpi.com
Q & A
Q. What advanced electrochemical methods can elucidate the compound’s redox behavior in biological matrices?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Use glassy carbon electrodes in PBS (pH 7.4). The acetyl group shows quasi-reversible oxidation at +0.8 V vs. Ag/AgCl.
- Aptamer-Based Biosensors : Functionalize electrodes with anti-IL-6 aptamers; monitor current changes upon compound-analyte binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
